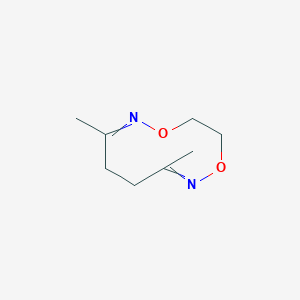![molecular formula C14H19F4NSn B14278320 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine CAS No. 137812-29-4](/img/structure/B14278320.png)
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine is a fluorinated organotin compound It is characterized by the presence of a piperidine ring attached to a tetrafluorophenyl group, which is further substituted with a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine typically involves the following steps:
Formation of the Tetrafluorophenyl Intermediate: The starting material, 2,3,5,6-tetrafluorophenyl, is prepared through halogenation reactions.
Introduction of the Trimethylstannyl Group: The tetrafluorophenyl intermediate undergoes a reaction with trimethyltin chloride in the presence of a catalyst, such as palladium, to form the trimethylstannyl derivative.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution reaction of the trimethylstannyl derivative with piperidine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, oxidized or reduced tin compounds, and coupled products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development.
Catalysis: It serves as a ligand or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can undergo transmetalation, where the tin atom transfers its organic group to another metal, such as palladium, in coupling reactions. The fluorinated phenyl group enhances the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trimethylstannyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-trifluoromethyl-2,3,5,6-tetrafluorothiophenol: Features a thiophenol group instead of a piperidine ring.
Propiedades
Número CAS |
137812-29-4 |
|---|---|
Fórmula molecular |
C14H19F4NSn |
Peso molecular |
396.01 g/mol |
Nombre IUPAC |
trimethyl-(2,3,5,6-tetrafluoro-4-piperidin-1-ylphenyl)stannane |
InChI |
InChI=1S/C11H10F4N.3CH3.Sn/c12-7-6-8(13)10(15)11(9(7)14)16-4-2-1-3-5-16;;;;/h1-5H2;3*1H3; |
Clave InChI |
ICQWNZDIXWJSMB-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C(C(=C(C(=C1F)F)N2CCCCC2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


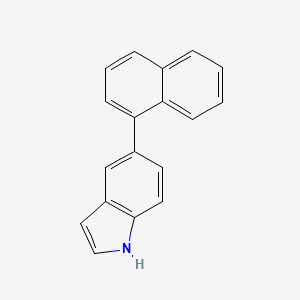
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
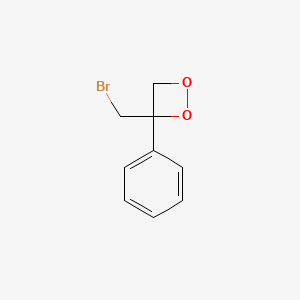
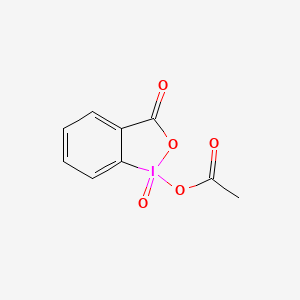
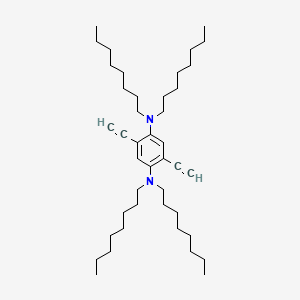
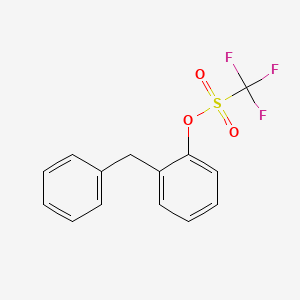

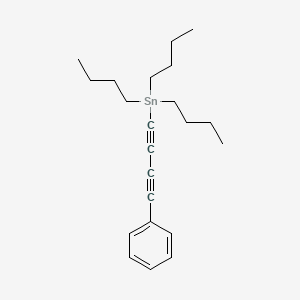
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
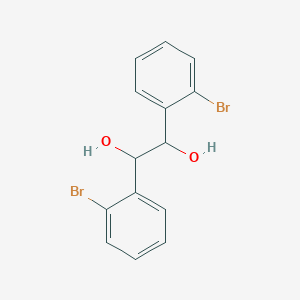
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
